molecular formula C16H25NO2 B563368 rac N-Desmethyl Venlafaxine-d3 CAS No. 1189980-40-2

rac N-Desmethyl Venlafaxine-d3

Cat. No.: B563368
CAS No.: 1189980-40-2
M. Wt: 266.399
InChI Key: MKAFOJAJJMUXLW-FIBGUPNXSA-N
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Description

rac N-Desmethyl Venlafaxine-d3, also known as 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol, is a deuterium-labeled variant of N-Desmethyl Venlafaxine. This compound is a metabolite of the antidepressant medication Venlafaxine, which belongs to the class of serotonin-norepinephrine reuptake inhibitors. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in analytical chemistry and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N-Desmethyl Venlafaxine-d3 typically involves the deuterium labeling of N-Desmethyl Venlafaxine. The process begins with the preparation of N-Desmethyl Venlafaxine, which is achieved through the demethylation of Venlafaxine. The deuterium atoms are then introduced into the molecule through a series of chemical reactions that replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the compound. The production process is optimized to ensure high yields and cost-effectiveness while adhering to regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

rac N-Desmethyl Venlafaxine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

rac N-Desmethyl Venlafaxine-d3 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of N-Desmethyl Venlafaxine in biological samples.

    Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites.

    Drug Metabolism Studies: Used to investigate the metabolic pathways and mechanisms of Venlafaxine.

    Biomedical Research: Employed in studies related to antidepressant mechanisms and effects on neurotransmission.

Mechanism of Action

rac N-Desmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The compound targets serotonin and norepinephrine transporters, blocking their reuptake and potentiating their action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and reliable measurements in mass spectrometry and other analytical techniques. This isotopic labeling also helps in studying the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By replacing 1-[α-(aminomethyl)benzyl]cyclohexanol with a molar equivalent amount of 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol in Example 7, 1-[1-(4-methoxyphenyl)-2-methylamino)-ethyl]cyclohexanol hydrochloride (m.p. 164°-166° C.) was obtained.
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